Enantiomer-Dependent DNA Alkylation Efficiency: (S)- vs. (R)-seco-CBI-TMI
The alkylation efficiency of the S-enantiomer of 5-hydroxy-seco-CBI-TMI is 10- to 100-fold greater than that of the corresponding R-enantiomer, as measured by comparative DNA alkylation assays on a section of the gpt gene . This differential was quantified using single end-labelled double-stranded DNA prepared by PCR. Both the phenol (5-hydroxy) and amino (5-amino) series showed this S >> R enantiomeric preference, and the S-enantiomers were consistently more cytotoxic than the R-enantiomers in both series . This means that even trace contamination of the R-enantiomer (CAS 130008-89-8) in a sample of the S-enantiomer (CAS 130007-86-2) can introduce significant variability in DNA alkylation efficiency, rendering enantiomeric purity a critical procurement specification.
| Evidence Dimension | Relative DNA alkylation efficiency (enantiomer comparison) |
|---|---|
| Target Compound Data | S-enantiomer: 10- to 100-fold more efficient alkylator than R-enantiomer |
| Comparator Or Baseline | R-enantiomer (5-hydroxy-seco-CBI-TMI; CAS 130008-89-8 for the Boc-protected precursor) |
| Quantified Difference | 10- to 100-fold higher alkylation efficiency for the S-enantiomer; S-enantiomers more cytotoxic than R-enantiomers in both phenol and amino series |
| Conditions | DNA alkylation assay on gpt gene fragment; single end-labelled double-stranded DNA prepared by PCR; Anti-Cancer Drug Design (1999) |
Why This Matters
Enantiomeric purity directly dictates DNA alkylation efficiency; procurement of racemic material or batches with undefined enantiomeric excess introduces 10- to 100-fold variability in target engagement, making cross-experiment reproducibility impossible.
- [1] Gieseg MA, Matejovic J, Denny WA, Wilson WR. Comparison of the patterns of DNA alkylation by phenol and amino seco-CBI-TMI compounds: use of a PCR method for the facile preparation of single end-labelled double-stranded DNA. Anti-Cancer Drug Design. 1999;14(1):77–84. PMID: 10451753. View Source
